

The Discovery and History of REPIN1: A Technical Overview

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Abstract

Replication Initiator 1 (**REPIN1**), also known as RIP60, is a multifaceted zinc finger protein implicated in a range of critical cellular processes, from DNA replication to metabolic regulation. Initially identified through its involvement in the initiation of DNA replication, its functional repertoire has expanded to include transcriptional regulation of genes involved in adipogenesis, lipid metabolism, and glucose transport. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to **REPIN1**. It is designed to serve as a resource for researchers and professionals in drug development, offering detailed experimental methodologies, a summary of quantitative data, and visualizations of associated molecular pathways and experimental workflows.

Discovery and Initial Characterization

REPIN1 was first identified in a study focused on the replication of the dihydrofolate reductase (DHFR) gene in Chinese hamsters.^[1] The protein, then named RIP60, was identified as a 60-kDa polypeptide that binds to a replication initiation region.^{[1][2]} This binding occurred near a segment of stably bent DNA.^[1] Early investigations using protein-DNA cross-linking experiments were instrumental in its discovery.^[1] The co-fractionation of an ATP-dependent DNA helicase with origin-specific DNA-binding activity suggested a role for RIP60 in the initiation of chromosomal DNA synthesis in mammalian cells.^[1]

Nomenclature and Gene Location

The protein is encoded by the **REPIN1** gene. In humans, the **REPIN1** gene is located on chromosome 7q36.1, spanning from base pair 150,368,189 to 150,374,044.[1] In mice, the orthologous gene, **Repin1**, is found on chromosome 6.[1] The protein has several aliases, including AP4, RIP60, and ZNF464.[1][2]

Table 1: Gene and Protein Identifiers for **REPIN1**

Identifier Type	Human	Mouse
Gene Symbol	REPIN1	Repin1
NCBI Gene ID	29803	58887
Ensembl ID	ENSG00000214022	ENSMUSG00000052751
UniProtKB ID	Q9BWE0	Q5U4E2
Aliases	AP4, RIP60, ZNF464	Zfp464

Molecular Structure and Function

REPIN1 is a polydactyl zinc finger protein, characterized by the presence of 15 zinc finger DNA-binding motifs organized into three zinc finger hand clusters.[1] This structure facilitates its primary function as a sequence-specific DNA-binding protein.[3]

DNA Binding and Replication Initiation

REPIN1 is a key component of the nuclear origin of replication recognition complex.[1][4] It initiates chromosomal replication by binding to specific DNA sequences.[1] The protein recognizes and binds to 5'-ATT-3' motifs on reiterated sequences downstream of the origin of bidirectional replication (OBR) and to a second homologous sequence in the opposite orientation within the OBR zone.[1] This binding of ATT-rich and T-rich DNA sequences can facilitate DNA bending.[3]

Transcriptional Regulation

Beyond its role in DNA replication, **REPIN1** is predicted to be involved in the regulation of transcription via RNA polymerase II.[1][2] This function is linked to its expression in various tissues and its influence on genes related to metabolic processes.

Role in Metabolism and Adipogenesis

A significant body of research has highlighted the role of **REPIN1** in metabolic regulation, particularly in adipose tissue and the liver, where it is highly expressed.[1][5]

Adipogenesis and Lipid Metabolism

Studies have implicated **REPIN1** in the regulation of genes involved in adipogenesis, lipid droplet formation and fusion, and the transport of glucose and fatty acids in adipocytes.[1] For instance, **Repin1** deficiency in the adipose tissue of mice leads to decreased adipose tissue mass and smaller adipocytes.[6] Furthermore, a knockdown of **REPIN1** in human in vitro differentiated adipocytes resulted in increased glycerol release.[5][6]

Regulation of Metabolic Genes

REPIN1 may regulate the expression of genes involved in cellular fatty acid import, such as SCARB1/CD36.[3][7] In mice, hepatic deletion of **Repin1** leads to changes in the expression of downstream targets including Cd36, Pparg, and Glut2.[5]

Association with Disease

Alterations in **REPIN1** function and expression have been linked to several diseases, most notably nonalcoholic fatty liver disease (NAFLD) and osteoporosis.[2][8][9]

Nonalcoholic Fatty Liver Disease (NAFLD)

A specific 12-base pair deletion variant in the human **REPIN1** gene has been identified as a genetic factor that may be associated with a lower risk for the development of NAFLD.[8] A study on individuals with obesity found that homozygous carriers of this deletion had significantly lower NAFLD activity and fibrosis scores.[8] In mice, liver-specific knockdown of **Repin1** using small interfering RNA (siRNA) showed potential for the prevention and treatment of NAFLD.[8]

Osteoporosis

In the context of osteoporosis, **REPIN1** has been found to regulate iron metabolism and osteoblast apoptosis.[9] Iron overload, a condition that can contribute to osteoporosis, has been shown to be mitigated by the knockdown of **REPIN1**.[9] The proposed mechanism involves **REPIN1** regulating the expression of Lipocalin-2 (LCN2), which in turn affects the mitochondrial apoptosis pathway through proteins like Cytochrome C, BAX, and BCL2.[9]

Table 2: **REPIN1** Association with Disease Pathophysiology

Disease	REPIN1's Role	Key Molecular Players	Experimental Evidence
NAFLD	A deletion variant is associated with a lower risk of NAFLD. [8]	-	Human genetic association study; siRNA knockdown in mice.[8]
Osteoporosis	Regulates iron metabolism and osteoblast apoptosis. [9]	LCN2, Cytochrome C, BAX, BCL2	Knockdown experiments in vitro and in vivo.[9]

Experimental Methodologies

The following sections detail the protocols for key experiments that have been instrumental in elucidating the function of **REPIN1**.

Protein-DNA Cross-linking Experiments

This method was crucial for the initial identification of **REPIN1** (as RIP60).

- Objective: To identify proteins that directly bind to a specific DNA region, such as a replication origin.
- Protocol:

- Culture Chinese hamster cells and synchronize them at the G1/S boundary of the cell cycle.
- Isolate nuclei and incubate them in a replication-permissive buffer containing bromodeoxyuridine triphosphate (BrdU-TP).
- Irradiate the nuclei with UV light to cross-link proteins to the BrdU-substituted DNA.
- Extract the DNA and digest it with restriction enzymes to generate fragments of a manageable size.
- Immunoprecipitate the cross-linked protein-DNA complexes using an antibody specific for the protein of interest (or use a general method to enrich for cross-linked complexes).
- Reverse the cross-links and analyze the associated DNA fragments by Southern blotting or PCR to identify the specific binding sites.

siRNA-mediated Knockdown of **REPIN1**

This technique has been used to study the functional consequences of reduced **REPIN1** expression.

- Objective: To specifically reduce the expression of **REPIN1** in cultured cells or in vivo to study its function.
- Protocol (in vitro):
 - Synthesize or obtain validated small interfering RNA (siRNA) molecules targeting the **REPIN1** mRNA sequence.
 - Culture the target cells (e.g., HepG2 cells, primary adipocytes) to an appropriate confluency.
 - Prepare a transfection complex by mixing the **REPIN1** siRNA with a suitable transfection reagent in serum-free medium.
 - Incubate the cells with the transfection complex for a specified period (e.g., 4-6 hours).

- Replace the transfection medium with complete growth medium and incubate for 24-72 hours to allow for **REPIN1** knockdown.
- Harvest the cells and assess the knockdown efficiency by quantitative real-time PCR (qRT-PCR) for mRNA levels and/or Western blotting for protein levels.
- Perform downstream functional assays (e.g., gene expression analysis, metabolic assays).

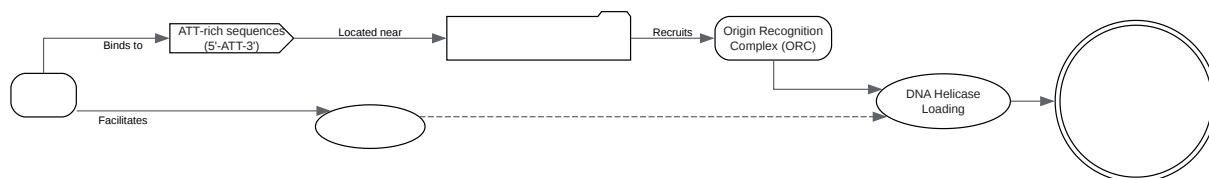
Affinity Capture-Mass Spectrometry (AC-MS)

This high-throughput method has been used to identify protein interaction partners of **REPIN1**.

- Objective: To identify proteins that physically interact with **REPIN1** within a cellular context.
- Protocol:
 - Generate a cell line (e.g., HEK293T) that expresses a tagged version of **REPIN1** (e.g., with a FLAG or HA epitope tag).
 - Lyse the cells under conditions that preserve protein-protein interactions.
 - Incubate the cell lysate with an antibody or affinity resin that specifically binds to the tag on **REPIN1**.
 - Wash the resin to remove non-specifically bound proteins.
 - Elute the **REPIN1** protein and its interacting partners from the resin.
 - Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (e.g., LC-MS/MS).
 - Analyze the mass spectrometry data to identify the proteins that were co-purified with **REPIN1**.

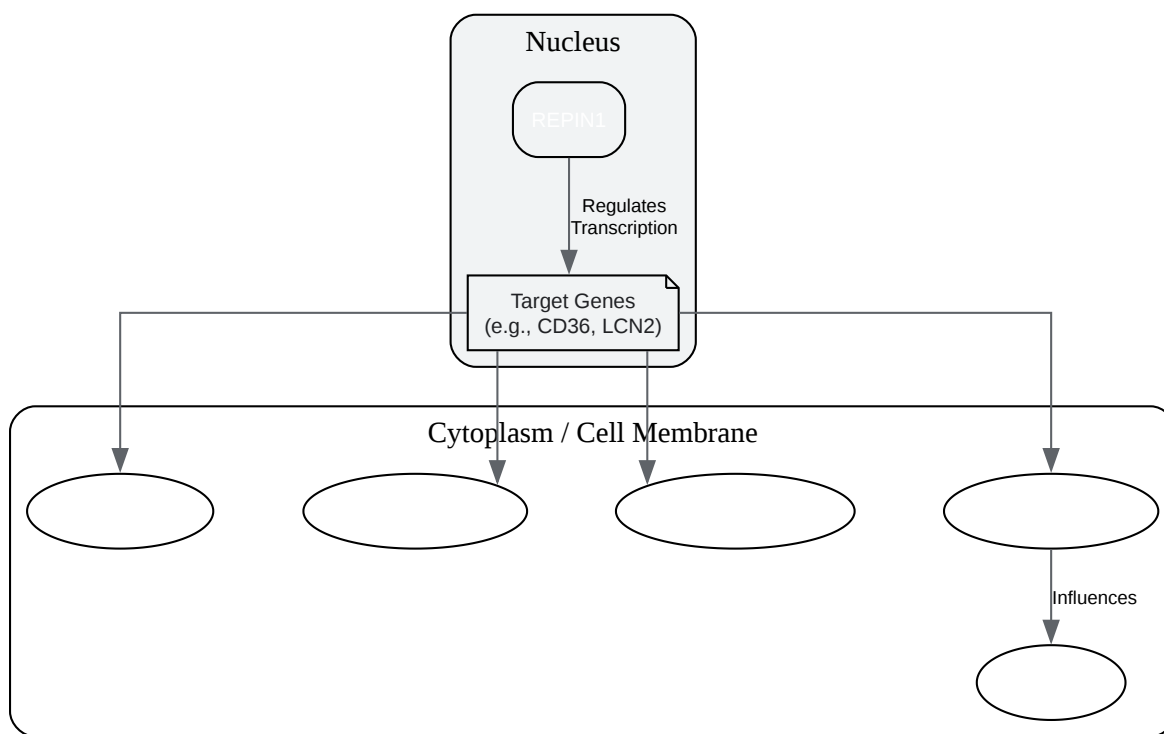
Signaling Pathways and Workflows

The following diagrams illustrate key pathways and experimental workflows related to **REPIN1**.



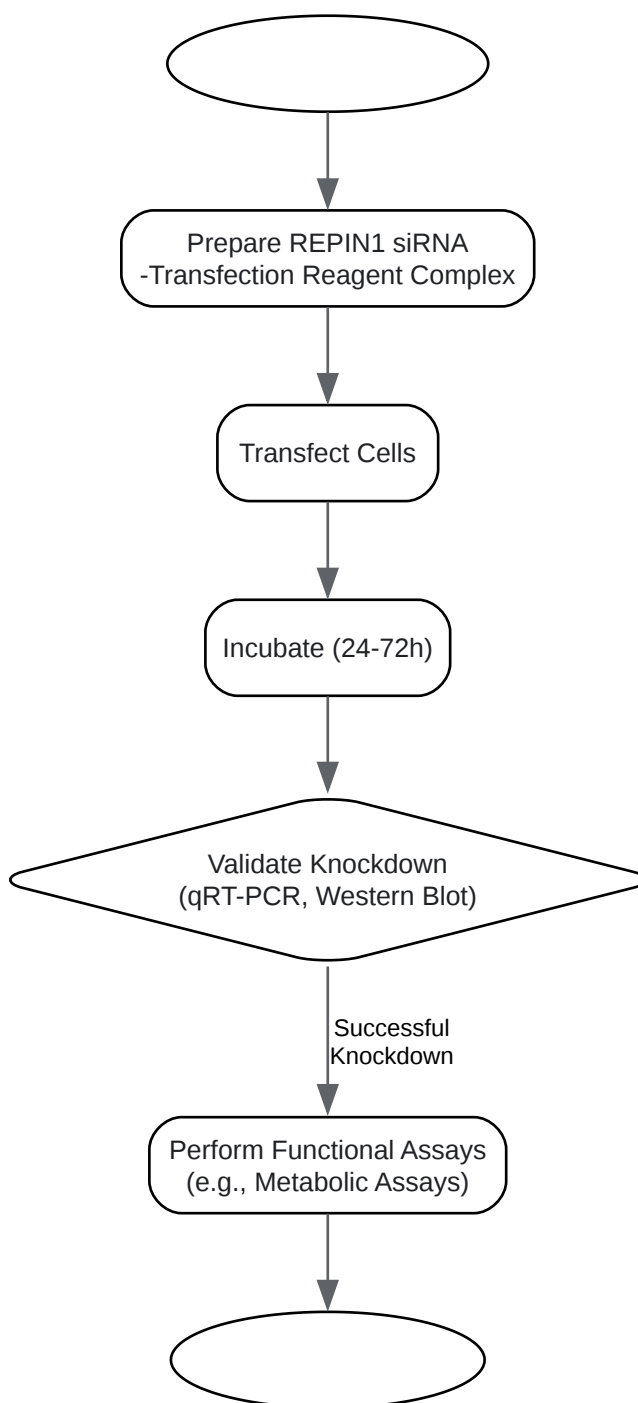
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Caption: **REPIN1**'s role in the initiation of DNA replication.



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Caption: **REPIN1**'s regulatory role in metabolic pathways.



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Caption: Experimental workflow for siRNA-mediated knockdown of **REPIN1**.

Conclusion

REPIN1 has emerged from being known solely as a DNA replication initiator to a protein with significant regulatory roles in metabolism and disease. Its intricate involvement in adipogenesis, lipid metabolism, and the pathophysiology of conditions like NAFLD and osteoporosis makes it a compelling target for further research and potential therapeutic intervention. This guide provides a foundational understanding of **REPIN1**, summarizing the key discoveries and experimental approaches that have shaped our current knowledge of this important nuclear protein. Future investigations into its precise molecular mechanisms and protein interaction networks will undoubtedly uncover new avenues for understanding and treating metabolic and age-related diseases.

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